Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide
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Overview
Description
Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide is a derivative of pyridinecarboxylic acid1. Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine1. This compound is used for proteomics research2.
Synthesis Analysis
The synthesis of pyridine-2-carboxylic acid derivatives has been reported in various studies3. For instance, pyridine-2-carboxylic acid has been used as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones3. The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield3.
Molecular Structure Analysis
The molecular formula of Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide is C14H24N4O2. The molecular weight is 264.372.
Chemical Reactions Analysis
Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones3. The reaction proceeded through the carbocation intermediate3.
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide are not explicitly mentioned in the available resources.Scientific Research Applications
Catalysis and Compound Synthesis
Cooperative Catalysis : Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperatively catalyze the dehydrative condensation reaction between carboxylic acids and amines. This method is practical and scalable, applied to the synthesis of complex molecules like sitagliptin and drug candidates (Ishihara & Lu, 2016).
Synthesis of Amide Derivatives : A study on the synthesis of four new pyridine amide derivatives demonstrated a simple and inexpensive method of amide coupling, with detailed spectroscopic and structural analysis of the products (Kwiatek et al., 2017).
One-Pot Direct N-Acylation : A method for direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids using DMAPO is described. This new method exhibits excellent functional group tolerance and broad substrate scope, applicable in both academic and industrial laboratories (Umehara, Shimizu, & Sasaki, 2023).
Reaction Mechanisms and Analysis
Mechanism of Amide Formation : The mechanism of amide formation in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was studied. This research provides insights into the reactivity and stability of EDC in different pH conditions, crucial for bioconjugation processes (Nakajima & Ikada, 1995).
Complex Reactions and Compound Transformations : Research on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and related N-oxides, which involved transformations to various carboxylic esters and amides, providing a deeper understanding of complex chemical processes (Bencková & Krutošíková, 1999).
Heterocyclic Compound Synthesis : The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are expected to have improved hypertensive activity, illustrates the applicability of pyridine derivatives in medicinal chemistry (Kumar & Mashelker, 2007).
Intermolecular Hydrogen Bonding : A study on the intermolecular hydrogen bonding between amide and carboxylic acid groups in certain compounds, which is crucial for understanding molecular interactions and designing new materials (Wash, Maverick, Chiefari, & Lightner, 1997).
Safety And Hazards
The specific safety and hazards information for Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide is not available in the resources.
Future Directions
The future directions for the research and application of Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide are not explicitly mentioned in the available resources.
Please note that this information is based on the available resources and there might be additional information in other resources. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYTXVCMDSUCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide |
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